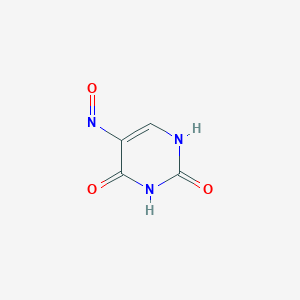

5-Nitrosouracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3N3O3 |

|---|---|

Molecular Weight |

141.09 g/mol |

IUPAC Name |

5-nitroso-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1H,(H2,5,6,8,9) |

InChI Key |

KTQDGYGLGKJZPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitrosouracil and Its Derivatives

Advanced Synthetic Techniques

The synthesis of 5-nitrosouracil and its derivatives typically involves the nitrosation of precursor uracil derivatives. Advanced synthetic techniques focus on improving efficiency, selectivity, and purity, moving towards more streamlined and controlled processes.

One-Pot Reaction Strategies

Another example of a one-pot approach involves the catalytic reductive formylation of this compound derivatives to produce xanthines. This method treats this compound derivatives, such as 3-methyl-4-amino-5-nitrosouracil, with formic acid in the presence of a platinum group catalyst (e.g., palladium-on-charcoal). The reaction proceeds directly to the formylated product, which can then be further processed to xanthines like caffeine, without isolating the intermediate formyl compound. This technique is advantageous for achieving high yields and purity while minimizing handling steps. tci-chemical-trading.comnih.gov

Optimization of Reaction Parameters for Enhanced Selectivity

Achieving high selectivity in the synthesis of this compound derivatives is paramount to minimize undesired byproducts and improve reaction efficiency. Key reaction parameters, including temperature, pH, and stoichiometry, are meticulously controlled to direct the nitrosation to the desired position and prevent side reactions.

Temperature Control: Maintaining a low temperature during the nitrosation reaction is critical. Studies indicate that temperatures between 0°C and 10°C are optimal. guidechem.com Operating above 15°C can lead to the formation of oxidation byproducts, such as nitro derivatives, thereby reducing the selectivity for the nitroso compound. guidechem.comuni.lu

pH and Acid Type: The choice and concentration of the acidic medium significantly influence selectivity. Hydrochloric acid is commonly employed as it effectively protonates the amino group of the uracil precursor, which in turn directs the electrophilic nitrosation specifically to the 5-position. uni.lu Alternatively, acetic acid, a weaker acid, is also used, often with the reaction pH maintained between 4 and 5. guidechem.comnih.gov This controlled pH range helps stabilize the nitroso intermediate and reduces the occurrence of side reactions. nih.gov While hydrochloric acid may promote faster protonation, acetic acid can lead to fewer side reactions, though sometimes requiring longer stirring times. uni.lu

Stoichiometry: Precise control over the molar ratio of reactants is essential for maximizing yield. For instance, a 1:1 molar ratio of the uracil precursor (e.g., 4-amino-3-methyluracil) to sodium nitrite (B80452) is recommended to achieve the highest yields in nitrosation reactions. guidechem.com Deviations from this optimal ratio can lead to unreacted starting materials or the formation of undesirable byproducts. nih.gov

Table 1: Optimized Reaction Parameters for this compound Derivative Synthesis

| Parameter | Optimal Range/Condition | Impact on Yield/Purity | Key Findings |

| Temperature | 0–10°C (up to 15°C) | Prevents thermal decomposition; minimizes oxidation byproducts. | Reactions above 15°C favor nitro derivatives. guidechem.com |

| Acid Type | Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) | HCl promotes 5-position nitrosation; Acetic acid (pH 4-5) balances reactivity and selectivity, reducing side reactions. guidechem.comuni.lunih.gov | Contradictions in literature highlight importance of acid type; HCl for protonation, acetic acid for fewer side reactions. uni.lu |

| Stoichiometry | 1:1 molar ratio (precursor:sodium nitrite) | Maximizes yield. | Deviations lead to unreacted intermediates. guidechem.comnih.gov |

| Reaction Time | 0.5 - 1 hour (at room temperature) | Sufficient for complete reaction while minimizing side products. | Product precipitates as crystalline solid in 30 minutes with high yield and purity. fishersci.comnih.gov |

Purity Optimization in Synthetic Procedures

Achieving high purity in this compound and its derivatives is crucial for their subsequent applications, especially in medicinal chemistry. Several strategies are employed to optimize the purity of the synthesized compounds.

Recrystallization: This is a widely used and effective method for purifying this compound derivatives. After the initial precipitation of the crude product, recrystallization from suitable solvent systems, such as ethanol-water mixtures (e.g., 1:3 v/v) or DMF/ethanol (B145695) (e.g., 2:1), is commonly performed to achieve high purity, often exceeding 99%. nih.govfishersci.comuni.lunih.govuni.lu For example, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) can be purified via recrystallization from ethanol-water to achieve over 99% purity. uni.lu Similarly, 6-amino-5-formamido-l-methoxyuracil, a derivative obtained from this compound, is purified by recrystallization from ethanol, yielding 78% purity. nih.gov

Controlled Reaction Conditions: As discussed in the previous section, maintaining strict control over reaction parameters like temperature and pH directly contributes to higher purity. Lower temperatures (e.g., 10°C) during sodium nitrite addition minimize side reactions, which would otherwise introduce impurities. guidechem.com Precise pH adjustment, for instance, maintaining a pH of 3 during precipitation, is critical for obtaining the desired product with high purity and minimizing the co-precipitation of impurities. nih.govuni.lu

Filtration and Drying: Following the reaction, the formed precipitate is typically collected by filtration, often washed with solvents like ethanol to remove soluble impurities. nih.govfishersci.comnih.gov Subsequent drying, sometimes in a vacuum desiccator, ensures the removal of residual solvents and contributes to the final purity and stability of the product.

By combining optimized reaction parameters with effective purification techniques, researchers can reliably synthesize this compound and its derivatives with high yields and excellent purity, making them suitable for various scientific applications.

Reactivity and Reaction Mechanisms of 5 Nitrosouracil

Electron Transfer Processes

Electron transfer plays a crucial role in the reactivity of 5-nitrosouracil and related nitroso-uracil compounds, particularly in radical-mediated processes.

The unimolecular radical-nucleophilic substitution (SRN1) mechanism is a prominent electron transfer pathway observed in certain nitro-uracil derivatives. This mechanism typically involves an initial electron capture by the substrate, leading to the formation of a radical-anion, followed by its dissociation to yield a radical and an anion sigmaaldrich.com. For instance, the sodium salt of 1,3,6-trimethyl-5-nitrouracil has been shown to react with various reductive alkylating agents via an SRN1 mechanism, producing new 5-nitrouracil (B18501) derivatives jst.go.jp. Similarly, 1,3-dimethyl-5-nitro-6-chloromethyluracil also undergoes reactions through an SRN1 mechanism jst.go.jp. In a broader context, electrochemical reduction of perfluoroalkyl halides in the presence of pyrimidine (B1678525) anions, such as uracil (B121893) anions, has been demonstrated to yield C-perfluoroalkylated nitrogen bases via an SRN1 mechanism uni.lu. The photochemical synthesis of 5-chloro-2'-deoxyuridine (B16210) from 5-iodo-2'-deoxyuridine is also presumed to proceed through an SRN1 mechanism, involving the creation of an excited state that reacts with a chloride anion to form a corresponding radical anion .

The nitroso group (-NO) within this compound derivatives exhibits significant redox properties, positioning these compounds as intermediates on the redox scale between amino and nitro compounds tci-chemical-trading.comnih.gov. They can undergo both oxidation and reduction reactions. Specifically, the nitroso group can be oxidized to a nitro compound or reduced to hydroxylamines, azoxy, azo, hydrazo compounds, or primary amines tci-chemical-trading.com.

For example, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) (DANU), a common derivative, participates in various redox transformations. It can be oxidized to 6-amino-1,3-dimethyl-5-nitro-uracil using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). Conversely, it can be reduced to 5,6-diamino-1,3-dimethyluracil (B14760) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) nih.gov. In reactions with thiols, the nitroso group often acts as an oxidizing agent, facilitating the formation of disulfide bonds nih.gov. The electron-withdrawing nature of the nitroso group significantly influences its redox reactivity fishersci.com. Furthermore, the electronic structure of the nitroso group, characterized by a high-energy HOMO orbital, contributes to its pronounced photochemical and electrochemical reactivity, often leading to the formation of reactive nitroxide radicals nih.gov. Coordination with transition metals can also alter the electronic structure of the nitroso ligand, thereby enhancing its redox activity, which can be investigated using techniques like cyclic voltammetry chem960.com.

Table 1: Representative Redox Transformations of 6-Amino-1,3-dimethyl-5-nitrosouracil nih.gov

| Reaction Type | Reagents | Products |

| Oxidation | KMnO₄, H₂O₂ | 6-Amino-1,3-dimethyl-5-nitro-uracil |

| Reduction | NaBH₄, LiAlH₄ | 5,6-Diamino-1,3-dimethyluracil |

Investigation of SRN1 Mechanisms in Related Nitro-Uracil Series

Nucleophilic and Electrophilic Reactivity

The this compound core exhibits both nucleophilic and electrophilic characteristics, allowing it to engage in a wide array of chemical reactions.

The carbon atom at the 5-position of the uracil ring in this compound and its derivatives can act as a site for nucleophilic attack. This reactivity is particularly evident in reactions where the 5-position is activated for substitution. For instance, the treatment of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes proceeds via a nucleophilic attack at the 5-position, subsequently leading to the elimination of triphenylphosphine (B44618) oxide and the formation of substituted purines nih.gov. Similarly, condensation reactions with thiols often involve nucleophilic attack at the 5-position, which is then followed by cyclization to yield fused heterocycles nih.gov. Research also indicates that the more nucleophilic carbon at the 5-position of the uracil ring can attack reactive electrophilic centers, such as the 2-position of ninhydrin (B49086) sigmaaldrich.com.

Table 2: Examples of Nucleophilic Reactions at the 5-Position of 6-Amino-1,3-dimethyl-5-nitrosouracil nih.gov

| Reagent | Reaction Conditions | Products |

| Benzylidenetriphenylphosphorane | 80°C, inert atmosphere | Theophylline (B1681296) analogues (e.g., 1,3-dimethylxanthine) |

| Phenacylidenetriphenylphosphorane | Reflux in toluene | 7-Substituted 1,3-dimethyl-lumazines |

| Aliphatic thiols | Room temperature, aqueous pH | Disulfides, 4,6-dimethyl nih.govnih.govuni.luthiadiazolo[3,4-d]pyrimidine-5,7-dione |

| Aromatic thiols | Reflux, polar aprotic solvents | Pteridine-2,4-diones, purine-2,6-diones |

| Thiourea (B124793) derivatives | Acidic conditions | Pyrimidopteridines, 5,6-diamino-1,3-dimethyluracil |

While the nitrogen atom of the nitroso group is commonly considered an electrophilic site for nucleophilic attack (e.g., in nucleophilic additions where the nucleophile attacks the nitrogen atom) nih.gov, computational studies have also indicated electrophilic reactivity at the nitroso oxygen, particularly in specific reaction contexts chem960.com. For example, Density Functional Theory (DFT) calculations performed on 6-amino-1,3-dimethyl-5-nitrosouracil predict electrophilic reactivity at its nitroso oxygen chem960.com. In organocatalytic oxygenation reactions involving nitrosobenzene, the nitroso oxygen has been observed to act as an electrophile, with nucleophiles attacking this oxygen atom stackexchange.com. This behavior can be attributed to specific electronic properties or transition state preferences in certain reaction environments stackexchange.com.

Nucleophilic Attack at the 5-Position

Cyclization and Heterocyclic Annulation Reactions

This compound and its derivatives are valuable building blocks for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions nih.govuni.lu. These reactions often exploit the reactivity of the nitroso group and adjacent functional groups.

A notable example is the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols, which leads to a diverse range of heterocyclic products, including disulfides, 4,6-dimethyl nih.govnih.govuni.luthiadiazolo[3,4-d]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, and pyrimidopteridines. These transformations often involve initial condensation followed by cyclization nih.govthegoodscentscompany.com. The treatment of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes also yields substituted purines, such as theophylline derivatives and 7-substituted 1,3-dimethyl-lumazines nih.gov.

Furthermore, this compound derivatives serve as precursors for synthesizing other complex heterocycles nih.gov. Nitrosative cyclization reactions have been reported, such as the conversion of 1,3-dimethyl-6-(α-methylalkylidenehydrazino)uracils into 2-vinyl-v-triazolo[4,5-d]pyrimidines using N-nitrosodimethylamine and phosphorus oxychloride uni.lu. The reaction of 1,3-dimethyl-6-hydrazino-5-nitrosouracil with acetophenone, for instance, yields 1,3-dimethyl-6-phenyl-7-azalumazine (3-phenylfervenulin) uni.lu. Another example involves the reaction of 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil with N-arylidene anilines in acetic acid, which produces 7-hydroxyxanthines . The condensation of 5-nitroso-6-aminouracils with glyoxylic acid provides a straightforward synthetic pathway to uric acid derivatives uni.lu. Additionally, the interaction of 6-amino-5-nitrosouracil (B44844) with thiourea in aqueous acidic solution can result in the formation of 1,2,5-thiadiazolo[3,4-d]pyrimidine through a sequence involving hydrolysis and rearrangement acs.org.

Table 3: Selected Cyclization and Heterocyclic Annulation Reactions of this compound Derivatives

| Starting this compound Derivative | Reagents/Conditions | Products | Yield (if specified) | Reference |

| 6-Amino-1,3-dimethyl-5-nitrosouracil | Aliphatic thiols, RT, aq. pH | Disulfides, 4,6-dimethyl nih.govnih.govuni.luthiadiazolo[3,4-d]pyrimidine-5,7-dione | - | nih.gov |

| 6-Amino-1,3-dimethyl-5-nitrosouracil | Aromatic thiols, reflux, polar aprotic solvents | Pteridine-2,4-diones, purine-2,6-diones | - | nih.gov |

| 6-Amino-1,3-dimethyl-5-nitrosouracil | Thiourea derivatives, acidic conditions | Pyrimidopteridines, 5,6-diamino-1,3-dimethyluracil | - | nih.gov |

| 6-Amino-1,3-dimethyl-5-nitrosouracil | Benzylidenetriphenylphosphoranes, 80°C, inert atmosphere | Theophylline analogues (e.g., 1,3-dimethylxanthine) | - | nih.gov |

| 1,3-dimethyl-6-(α-methylalkylidenehydrazino)uracils | N-Nitrosodimethylamine, POCl₃ | 2-vinyl-v-triazolo[4,5-d]pyrimidines | - | uni.lu |

| 1,3-dimethyl-6-hydrazino-5-nitrosouracil | Acetophenone | 1,3-dimethyl-6-phenyl-7-azalumazine (3-phenylfervenulin) | - | uni.lu |

| 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | N-Arylidene aniline, glacial acetic acid, reflux (8-10h) | 7-Hydroxyxanthines (e.g., 3-(2-Chlorobenzyl)-8-(4-chlorophenyl)-7-hydroxyxanthine) | 86% (for 8a) | |

| 5-Nitroso-6-aminouracils | Glyoxylic acid | Uric acid derivatives | - | uni.lu |

| 6-Amino-5-nitrosouracil | Thiourea, aq. acidic solution | 1,2,5-thiadiazolo[3,4-d]pyrimidine | - | acs.org |

Reactions with Thiols Leading to Fused Heterocycles

The interaction of this compound with thiols is a notable area of its reactivity, leading to the formation of fused heterocyclic compounds. These reactions proceed through both condensation and oxidation-reduction pathways, ultimately yielding products such as disulfides and pteridine (B1203161) derivatives. rsc.org The initial condensation step typically occurs at the 5-position of the uracil ring, which is subsequently followed by cyclization to form the fused heterocycles.

The nitroso group inherent to this compound plays a crucial role as an oxidizing agent, thereby facilitating the formation of disulfide bonds. In a broader chemical context, disulfide bond formation typically involves the oxidation of thiol groups. This process can be achieved in vitro through the presence of various electron-accepting reagents, including atmospheric oxygen, iodine, dimethyl sulfoxide (B87167), diamide, and potassium ferricyanide. uwaterloo.ca Another specific mechanism involves nitroxyl (B88944) (HNO), which can induce disulfide bond formation between free thiols. This reaction pathway involves the initial formation of a reactive N-hydroxysulfinamide intermediate. This intermediate can then either undergo isomerization to form a sulfinamide or, in the presence of an additional thiol, proceed to form a disulfide bond and hydroxylamine. nih.gov

The reactions of this compound with thiols are known to produce pteridine-2,4-diones. rsc.org More broadly, pteridines can be synthesized from nitrosouracil compounds. researchgate.netgoogle.com A specific example involves the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with phenacylidenetriphenylphosphoranes, which results in the synthesis of 7-substituted 1,3-dimethyl-lumazines, a class of pteridine derivatives. rsc.org Furthermore, pyrimido[5,4-c] uni.luoxadiazin-3(5H)-one, a bicyclic system that can be readily obtained from 4-amino-5-nitrosouracil, serves as an effective intermediate for the synthesis of 6,7-disubstituted pteridine-2,4-diones through reactions with β-dicarbonyl carbanions. clockss.org

Disulfide Bond Formation Mechanisms

Diels-Alder-like Mechanisms in Derivative Formation

Certain reactions involved in the formation of derivatives from this compound proceed via a Diels-Alder-like mechanism.

Condensation Reactions

Condensation reactions are fundamental to both the synthesis and subsequent derivatization of this compound. For instance, 6-amino-5-nitrosouracils are synthesized through a sequence of condensation reactions involving urea (B33335) or N,N′-dimethyl urea, cyanoacetic acid, and acetic anhydride, followed by a nitrosation step. researchgate.netresearchgate.net Beyond its own synthesis, this compound undergoes condensation with thiols at the 5-position, which then facilitates cyclization to yield fused heterocycles. Additionally, the condensation of 6-amino-5-nitrosouracil derivatives with various substituted hydrazones of aldehydes has been demonstrated to lead to the formation of xanthine (B1682287) derivatives. researchgate.net

Cyclization Pathways to Xanthine and Lumazine (B192210) Analogues

This compound and its derivatives are recognized for their participation in diverse cyclization reactions, which lead to the formation of various fused heterocyclic systems. A significant pathway involves the condensation of 6-amino-5-nitrosouracil derivatives with substituted hydrazones of aldehydes, resulting in the synthesis of xanthine derivatives. researchgate.net Interestingly, 8-alkyl-7-hydroxyxanthines can undergo a spontaneous autocatalytic disproportionation in aqueous solution, producing the corresponding 8-alkylxanthines (as a reduction product) and 6-amino-5-nitrosouracil (as an oxidation product). This reaction highlights a potential reversible or interconnected pathway in their chemical transformations. researchgate.net Furthermore, the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with phenacylidenetriphenylphosphoranes leads to the formation of 7-substituted 1,3-dimethyl-lumazines, which are lumazine analogues and belong to the class of pteridine derivatives. rsc.org

Hydrolytic Transformations of this compound Derivatives

Hydrolytic transformations of this compound derivatives have been observed under specific conditions. An example includes the hydrolysis of the 6-methylamino group of 6-methylamino-1,3-dimethyl-5-nitrosouracil, which leads to the formation of violuric acid (5-nitroso-2,4,6-trioxopyrimidine). researchgate.net While thiourea is a known compound and reagent in organic synthesis wikipedia.org, specific detailed research findings on the hydrolytic transformations of this compound derivatives directly involving thiourea were not explicitly detailed in the provided search results.

PubChem CIDs of Mentioned Compounds

Tautomerism and Conformational Dynamics

Identification of Tautomeric Forms

5-Nitrosouracil and its derivatives can exist in various tautomeric forms due to the mobile hydrogen atoms and the presence of keto, amino, and nitroso groups within the pyrimidine (B1678525) ring system. The nitroso group (–N=O) is particularly prone to tautomerism, often interconverting with an oxime (–N–OH) form. Similarly, the amino group (–NH2) can participate in enamine-imine tautomerism.

One significant tautomeric form identified for this compound derivatives, such as 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) (often referred to as NAU or DANU), is the nitrone–enamine tautomer. This form, sometimes designated as Tautomer A in computational studies, involves the rearrangement of protons and electron density to form a nitrone functionality (R2C=N+(O–)R’) and an enamine system (R2N–C=CR2). fishersci.comnih.govsigmaaldrich.comuni.lu

Another important set of tautomeric forms includes the oxime–imine tautomers. This involves the interconversion between the nitroso group (–N=O) and an oxime group (–C=N–OH), alongside potential imine (–C=NH) structures arising from the amino group. This form is sometimes referred to as Tautomer B. fishersci.comnih.govsigmaaldrich.comuni.lu The nitroso-oxime tautomerism is a well-known type of prototropic tautomerism.

Nitrone–Enamine Tautomers

Theoretical and Computational Investigations of Tautomer Stability

Theoretical and computational methods play a vital role in predicting and understanding the relative stabilities of different tautomeric forms, especially when experimental characterization is challenging. These investigations provide insights into the electronic structure, energy landscapes, and interconversion pathways of tautomers.

Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods like PM3-COSMO, are extensively employed to investigate the tautomeric preferences of this compound and its derivatives. fishersci.comnih.govacs.orgacs.orgresearchgate.netmdpi.commdpi.com These calculations can determine the optimized geometries, electronic energies, and Gibbs free energies of various tautomers in both the gas phase and different solvent environments. For instance, studies on related compounds have shown that intramolecular hydrogen bonding can significantly stabilize certain tautomeric forms. acs.org Computational results are often compared with experimental data to validate theoretical models and provide a comprehensive understanding of tautomeric equilibria. fishersci.com

The surrounding environment, particularly the solvent, can profoundly influence tautomeric equilibria by differentially stabilizing various tautomers through solvation and hydrogen bonding interactions. fishersci.comnih.govacs.orgacs.orgresearchgate.netmdpi.commdpi.com For 6-amino-1,3-dimethyl-5-nitrosouracil (NAU), quantum chemical calculations and molecular dynamics simulations have been conducted to determine the dominant tautomeric form in solution. nih.gov In dimethyl sulfoxide (B87167) (DMSO) solution, Tautomer A (nitrone–enamine form) has been found to dominate. nih.gov This dominance is attributed to hydrogen bonding interactions between DMSO and the NAU molecule, which are similar in both solution and the NAU–DMSO solvate crystal, thereby helping to preserve the Tautomer A form during crystallization. nih.gov Solvent effects can alter the relative stabilities of tautomers, potentially changing the most preferred form. acs.org

Quantum Chemical Calculations (e.g., DFT, PM3-COSMO)

Experimental Elucidation of Tautomeric Structures

Experimental techniques are indispensable for confirming the existence and determining the structures of tautomeric forms of this compound. These methods provide direct evidence that complements theoretical predictions.

X-ray diffraction (XRD) is a powerful technique for resolving the crystal structure of compounds in the solid state, allowing for the unambiguous identification of the dominant tautomer present in the crystalline phase. For example, in the case of 6-amino-1,3-dimethyl-5-nitrosouracil, X-ray diffraction studies revealed that only the nitrone–enamine (Tautomer A) form was present in the tautomeric crystal. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 2D NMR techniques (such as COSY and HSQC), is crucial for elucidating tautomeric structures in solution. fishersci.comnih.govmdpi.commdpi.comscirp.org By comparing predicted and experimental NMR spectra, researchers can identify the prevalent tautomeric forms and understand their dynamic interconversion in solution. nih.gov Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) spectroscopy, can also provide valuable information by identifying characteristic stretching vibrations, such as N–H stretches and C=O/N–O vibrations, which are indicative of specific functional groups present in different tautomers. fishersci.comtci-chemical-trading.com

Compound Names and PubChem CIDs

Spectroscopic Signatures of Tautomers

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in identifying and characterizing the different tautomeric forms of this compound derivatives in various environments. Computational analyses often complement experimental spectroscopic data to elucidate tautomeric equilibria and hydrogen-bonding interactions.

For 6-amino-1,3-dimethyl-5-nitrosouracil (NAU), quantum chemical calculations and molecular dynamics simulations have been employed to determine the predominant tautomeric form in solution, specifically in dimethyl sulfoxide (DMSO). These studies revealed that Tautomer A-containing complexes are the dominant species in DMSO solution. This finding was further corroborated by comparing predicted ¹H NMR spectra with experimental data, demonstrating a strong correlation between the theoretical and observed spectroscopic signatures nih.gov.

The hydrogen bonding between DMSO and NAU is observed to be similar in both solution and in the NAU–DMSO solvate crystal, which helps to preserve the form of Tautomer A during solvate crystallization nih.gov.

While specific detailed IR and Raman data for 6-amino-5-nitrosouracil (B44844) tautomers are not extensively detailed in the provided search results, the broader field of uracil (B121893) tautomerism has been successfully probed using infrared photodissociation spectroscopy. These studies have revealed well-resolved spectral signatures that indicate the presence of different structural types for protonated uracil, corresponding to its lowest-energy tautomers cymitquimica.com. This highlights the utility of vibrational spectroscopy in distinguishing between tautomeric forms based on their unique vibrational fingerprints.

Table 1: Spectroscopic Observations for 6-Amino-1,3-dimethyl-5-nitrosouracil (NAU) in DMSO

| Spectroscopic Method | Observation Type | Key Finding | Supporting Evidence |

| ¹H NMR Spectroscopy | Experimental Data | Tautomer A dominates in DMSO solution. | Comparison with predicted spectra from quantum chemical calculations. nih.gov |

| Quantum Chemical Calculation | Predicted Spectra & Stability | Tautomer A-containing complexes are dominant in solution. | Electrostatic potential analysis, radial distribution function analysis, binding energy. nih.gov |

X-ray Diffraction Analysis for Solid-State Tautomers

X-ray diffraction analysis provides crucial information regarding the solid-state structure and tautomeric form of compounds. For this compound derivatives, this technique has been effectively used to confirm specific tautomeric preferences in crystalline forms.

A notable example involves a solvate of 6-amino-1,3-dimethyl-5-nitrosouracil (NAU) with DMSO, formed in a 1:1 ratio. Single-crystal X-ray diffraction analysis of this solvate unequivocally demonstrated that only Tautomer A was present in the crystalline structure nih.gov. This finding indicates that the solvent plays a role in stabilizing a particular tautomeric form during crystallization. The crystal structure of NAU·DMSO was determined for the first time in this study, providing direct evidence of the preferred tautomer in the solid state nih.gov.

Table 2: Key X-ray Diffraction Findings for this compound Derivatives

| Compound (Derivative) | Crystal Form | Observed Tautomer | Significance of Finding |

| 6-Amino-1,3-dimethyl-5-nitrosouracil (NAU) | NAU·DMSO solvate (1:1) | Tautomer A (nitrone–enamine) | First determination of solid-state tautomer, showing solvent influence on crystallization. nih.gov |

| fac-[ReCl(CO)₃(DANU)] (Rhenium(I) complex with NAU) | Crystalline complex | Specific tautomeric form within complex | Confirms coordination mode and ligand structure in metal complexes. |

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for characterizing the functional groups and molecular vibrations of 5-Nitrosouracil.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes associated with the functional groups present in this compound and its derivatives. For 6-amino-3-methyl-5-nitrosouracil (HAMNU), key IR absorption bands have been observed, providing insights into its molecular structure. The stretching vibrations of the amino (NH₂) group typically appear around 3300 cm⁻¹, with an accompanying in-plane deformation band at approximately 1660 cm⁻¹. cdnsciencepub.com The N1-H stretching vibration, indicative of the N-H bond within the pyrimidine (B1678525) ring, is generally observed in the range of 3170-3200 cm⁻¹. cdnsciencepub.com

The carbonyl (C=O) stretching vibrations are prominent in the IR spectra of uracil (B121893) derivatives. For HAMNU, the ν(C=O) band is sensitive to coordination with metal ions, showing a shift to lower wavenumbers (approximately 60 cm⁻¹) upon complexation. cdnsciencepub.com This shift indicates a change in the electronic density of the ring due to coordination. cdnsciencepub.com The nitroso (N=O) stretching vibration is typically found around 1500 cm⁻¹. cdnsciencepub.com The presence and shifts of these bands are critical for confirming the structural integrity and understanding the coordination chemistry of this compound derivatives.

Table 1: Characteristic IR Absorption Bands for 6-Amino-3-methyl-5-nitrosouracil (HAMNU)

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Source |

| NH₂ (amino) | ~3300 | ν(N-H) stretching | cdnsciencepub.com |

| NH₂ (amino) | ~1660 | δ(N-H) in-plane deformation | cdnsciencepub.com |

| N1-H | 3170-3200 | ν(N-H) stretching | cdnsciencepub.com |

| C=O (carbonyl) | Shifted from free ligand (e.g., ~60 cm⁻¹ lower upon coordination) | ν(C=O) stretching | cdnsciencepub.com |

| N=O (nitroso) | ~1500 | ν(N=O) stretching | cdnsciencepub.com |

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly those that are Raman-active due to changes in polarizability. Studies on violuric acid, a closely related derivative (6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione), have utilized Raman spectroscopy to investigate its vibrational properties and tautomeric forms. nih.govresearchgate.netrsc.orgbas.bg A significant ring breathing mode in violuric acid has been assigned at 644 cm⁻¹. rsc.org Although direct detailed Raman data for this compound itself is less extensively reported in general literature compared to IR, the applicability of Raman spectroscopy for related pyrimidine derivatives, such as 6-methyl-2-thiouracil (C=O at 1661 cm⁻¹, C=S at 1243 cm⁻¹), suggests its utility for this compound. mdpi.com However, challenges such as sample burning at low laser power have been noted for some metal complexes of these derivatives, indicating the need for careful experimental conditions. mdpi.com Computational studies, including Density Functional Theory (DFT) calculations, have shown good agreement between predicted and experimental Raman spectra for violuric acid, aiding in the assignment of complex vibrational modes. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity and three-dimensional structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR spectroscopy provides critical information about the proton environments within the this compound structure. For 6-amino-5-nitrosouracil (B44844) derivatives, broad, deuterium-exchangeable singlets are observed in the δ 6.14–11.92 ppm range, corresponding to exchangeable protons such as those on the amino group and ring N-H protons.

Specific examples from derivatives illustrate these assignments:

For 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) (DANU), methyl groups (N-CH₃) typically resonate around δ 2.95 ppm, while exchangeable protons appear at δ 11.18 ppm in DMSO-d6.

For 6-amino-3-methyl-5-nitrosouracil (HAMNU), the N3-CH₃ signal is observed at δ 3.2 ppm. The iminic proton (=N-H) appears around δ 7.8 ppm, and the N1-H proton resonates at δ 11.4 ppm in DMSO-d6. cdnsciencepub.com Signals between 9.7 and 11.7 ppm are consistently assigned to N1-H protons in similar compounds, indicating that the N1 atom is not typically involved in metal coordination in certain complexes. cdnsciencepub.com

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives (in DMSO-d6)

| Proton Environment | Chemical Shift (δ, ppm) | Compound Example | Source |

| Exchangeable Protons (NH₂, N-H) | 6.14–11.92 | 6-Amino-5-nitrosouracil derivatives | |

| N-CH₃ | 2.95 | 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) | |

| N3-CH₃ | 3.2 | 6-Amino-3-methyl-5-nitrosouracil (HAMNU) | cdnsciencepub.com |

| =N-H (iminic) | 7.8 | 6-Amino-3-methyl-5-nitrosouracil (HAMNU) | cdnsciencepub.com |

| N1-H | 11.4 (range 9.7-11.7) | 6-Amino-3-methyl-5-nitrosouracil (HAMNU) | cdnsciencepub.com |

The sensitivity of ¹H NMR to the molecular environment also allows for the study of tautomeric equilibria. For instance, ¹H NMR spectra have been used to verify that the nitrone–enamine form (Tautomer A) of 6-amino-1,3-dimethyl-5-nitrosouracil (NAU) is dominant in DMSO solution. sielc.com

Isotopic labeling, particularly with ¹³C, is a powerful technique in NMR spectroscopy for gaining mechanistic insights into chemical reactions and biological pathways. While specific detailed ¹³C NMR data for isotopically labeled this compound is less common in the provided search results, the principle and its application for related compounds are well-established.

For 6-amino-5-nitroso-[6-¹⁴C]uracil, inverse-gated ¹³C NMR is employed to assess specific activity and radiochemical purity, indicating that ¹³C NMR is a standard characterization method for these labeled compounds. In general, ¹³C NMR provides chemical shifts that are highly characteristic of the carbon atom's hybridization, bonding, and electronic environment. For derivatives like N,N'-dimethylvioluric acid (HDMV), ¹³C NMR (in DMSO-d6) shows distinct signals for the carbonyl carbons, ring carbons, and methyl carbons, as detailed in Table 3. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts for N,N'-dimethylvioluric acid (HDMV) (in DMSO-d6)

| Carbon Position | Chemical Shift (δ, ppm) | Source |

| C3 | 27.61 | rsc.org |

| C5 | 28.28 | rsc.org |

| C1 | 135.69 | rsc.org |

| C4 | 150.69 | rsc.org |

| C2 | 153.59 | rsc.org |

| C6 | 158.26 | rsc.org |

The use of ¹³C isotopic labeling allows for:

Simplification of Complex Spectra: In complex mixtures or large molecules, selective ¹³C labeling can simplify NMR spectra by highlighting specific carbon atoms or groups, making assignments easier.

Tracing Reaction Pathways: By labeling specific carbon atoms in a reactant, the fate of these atoms during a reaction can be tracked through changes in their ¹³C chemical shifts and coupling patterns in the product, providing direct evidence for reaction mechanisms.

Elucidating Tautomeric Equilibria: Isotopic labeling can help in distinguishing between different tautomeric forms by observing the chemical shifts of labeled carbons in each tautomer and how they interconvert.

Studying Molecular Dynamics: Changes in ¹³C relaxation times for labeled carbons can provide information on molecular motion and dynamics.

The successful application of ¹⁴C labeling for tracing metabolic pathways of 6-amino-5-nitrosouracil derivatives underscores the potential of isotopic labeling for mechanistic studies in this class of compounds.

1H NMR for Proton Environments

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within this compound and its derivatives, particularly those involving chromophoric groups like the nitroso and pyrimidine ring systems. These transitions typically involve the promotion of outer shell or bonding electrons from a ground state to a higher energy excited state. chemicalbook.com

For 6-amino-5-nitrosouracil derivatives, a characteristic absorption maximum (λmax) is observed at approximately 268 nm, with its exact position being pH-dependent. This pH dependency suggests changes in the compound's electronic structure or tautomeric forms with varying acidity.

Violuric acid, a structurally related compound, exhibits two distinctive absorption bands in its electronic spectrum at 340 nm and 410 nm. nih.gov These bands are attributed to n → π* electronic transitions, which are characteristic of the violurate anion. nih.gov Upon complexation with metal ions, such as Mn(II) and Cu(II), these absorption bands show hypsochromic shifts (e.g., to 370 nm and 415 nm for the complexes), indicating the involvement of the nitroso group in coordination with the metal. cdnsciencepub.comnih.gov The observed color changes upon complexation (e.g., from colorless to yellow for 6-amino-5-nitrosouracil with cobalt, or dark yellow with copper and nickel for its dimethyl derivative) are directly linked to these electronic transitions and are utilized in spectrophotometric investigations of metal ion binding. researchgate.net

Table 4: Representative UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | λmax (nm) | Conditions/Notes | Source |

| 6-Amino-5-nitrosouracil derivatives | ~268 | pH 5 and 10 solutions | |

| Violuric acid | 340, 410 | Uncomplexed | nih.gov |

| Violurate-Mn(II) complex | 370, 415 | Complexed | nih.gov |

| Violurate-Cu(II) complex | 370, 415 | Complexed | nih.gov |

UV-Vis spectroscopy is not only crucial for structural confirmation but also for quantitative assays and for monitoring interactions, such as complexation with metal ions, by observing shifts in absorption maxima and changes in absorbance intensity. chemicalbook.comresearchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-electron systems, particularly molecules. For compounds related to 5-Nitrosouracil, DFT has been widely applied to elucidate their fundamental chemical properties.

DFT calculations are instrumental in predicting the reactivity profiles of molecules by identifying their electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. This is typically achieved by analyzing various reactivity indices derived from the electron density, such as Fukui functions, electrostatic potential maps, and global electrophilicity and nucleophilicity indices mdpi.comsemanticscholar.orgluisrdomingo.com.

For 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697), a derivative of this compound, DFT calculations predict that the nitroso oxygen atom exhibits electrophilic reactivity, while the amino group displays nucleophilic behavior . This suggests that the nitroso group can act as an electron-withdrawing moiety, facilitating interactions with electron-rich species, whereas the amino group can donate electrons to electrophilic centers. Such predictions are crucial for understanding potential reaction pathways and designing synthetic strategies involving these compounds.

The conformational energy landscape of a molecule describes the various stable three-dimensional arrangements (conformers) it can adopt and the energy barriers between them semanticscholar.orgresearchgate.netnih.gov. DFT is a powerful tool for mapping these landscapes by optimizing molecular geometries and calculating their relative energies.

For 6-amino-1,3-dimethyl-5-nitrosouracil, studies have shown that it can exist in different tautomeric forms, specifically nitrone–enamine and oxime–imine tautomers researchgate.net. DFT calculations, often combined with experimental techniques like X-ray diffraction and NMR spectroscopy, are used to determine the relative stabilities of these tautomers in different environments (e.g., gas phase, solution, or solid state) and to understand the interconversion pathways researchgate.net. For instance, quantum chemical calculations and molecular dynamics simulations were employed to determine the predominant tautomeric form of 6-amino-1,3-dimethyl-5-nitrosouracil in dimethyl sulfoxide (B87167) (DMSO) solution, revealing that tautomer A (nitrone–enamine form) containing complexes dominated researchgate.net. This analysis provides critical insights into how the molecule's structure influences its physical and chemical properties, including its potential biological activity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over a period, providing a dynamic view of molecular behavior. Unlike static DFT calculations, MD simulations allow for the study of time-dependent processes, such as conformational changes, solvent interactions, and molecular recognition events.

For derivatives of this compound, MD simulations have been applied to understand their dynamic behavior in solution and their interactions with other molecules. For example, MD simulations were utilized to investigate the role of solvent in the tautomer solvate crystallization of 6-amino-1,3-dimethyl-5-nitrosouracil, demonstrating how hydrogen bonding between the compound and DMSO helps preserve a specific tautomeric form during crystallization researchgate.net. Furthermore, MD simulations have been employed to analyze the effect of additives, such as carboxymethylcellulose, on the crystal habit of 6-amino-1,3-dimethyl-5-nitrosouracil hydrate (B1144303), providing insights into the mechanisms governing crystal growth and aggregation x-mol.com. These studies highlight the utility of MD in understanding the complex interplay of molecular forces and environmental factors that govern the compound's behavior.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a small molecule (ligand) when it binds to a larger molecule (receptor), typically a protein or nucleic acid. It aims to characterize the behavior of small molecules in the binding site of target proteins and elucidate fundamental biochemical processes nih.gov.

Molecular docking studies are widely employed to predict the binding interactions between a ligand and biological macromolecules, providing insights into the binding affinity and the nature of the intermolecular forces involved. This approach is fundamental in structure-based drug design mdpi.comopenaccessjournals.com.

For 6-amino-1,3-dimethyl-5-nitrosouracil, molecular docking studies have been used to reveal potential interactions with biological macromolecules such as DNA bases or enzyme active sites . These interactions are crucial for understanding the compound's biological activity, including its reported cytotoxicity in metal complexes . By simulating these interactions, researchers can identify key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex.

A critical application of molecular docking is the identification of potential binding sites within biological macromolecules. This involves searching for pockets or cavities on the surface of a protein or nucleic acid where a ligand can favorably bind mdpi.comnih.govsarpublication.com.

Molecular docking can help pinpoint the specific regions within biological targets where this compound or its derivatives might exert their effects. For instance, in the context of 6-amino-1,3-dimethyl-5-nitrosouracil, docking studies have indicated interactions with enzyme active sites, suggesting that the compound may interfere with enzymatic processes by binding to these specific locations or altering enzyme conformation . This capability is invaluable for elucidating mechanisms of action and for guiding the design of new compounds with improved binding characteristics to specific biological targets.

Crystal Structure Prediction and Analysis

Crystal structure prediction (CSP) for molecular compounds like this compound involves systematically searching for densely packed structures and minimizing lattice energies to identify the most stable and low-energy metastable crystal forms. acs.orgarxiv.org For uracil (B121893) analogues, such computational approaches have successfully identified experimentally observed structures, often corresponding to global minima in lattice energy. acs.orgrsc.org While direct CSP studies solely focused on this compound itself are less extensively detailed in general literature compared to its derivatives or other uracil compounds, computational analyses have been applied to understand its tautomeric equilibria and hydrogen-bonding interactions.

Polymorphism and Solvate Crystallization Studies

Polymorphism, the ability of a compound to crystallize in different forms, and solvate crystallization, where solvent molecules are incorporated into the crystal lattice, are critical aspects influencing the physical properties of pharmaceutical compounds. rjptonline.org For this compound and its derivatives, these phenomena are influenced by factors such as the nature of the solvent and crystallization conditions. researchgate.net

A notable example is 6-amino-1,3-dimethyl-5-nitrosouracil (NAU), a derivative of this compound. Studies have revealed the formation of a 1:1 NAU-DMSO solvate. researchgate.net In this solvate crystal, only one tautomeric form, Tautomer A (nitrone–enamine form), was observed. researchgate.net Quantum chemical calculations and molecular dynamics simulations were instrumental in determining the dominant tautomeric form in DMSO solution and understanding its preservation during crystallization. researchgate.net The stability of Tautomer A in the solvate crystal is attributed to specific hydrogen bonding interactions between DMSO and NAU, which are similar to those observed in solution. researchgate.net

Furthermore, a hydrate of this compound has been reported, with its crystallization influenced by acid and polymer additives. scholarsportal.info The formation of such solvates and hydrates is often driven by the establishment of host-guest interactions, typically strong hydrogen bonds, and additional lattice stabilization provided by the solvent molecules, leading to decreased void space and improved crystal packing efficiency. researchgate.net

Hydrogen Bonding Network Analysis

Hydrogen bonding is a fundamental intermolecular interaction that dictates the crystal packing and solid-state properties of this compound and its derivatives. For 6-Amino-5-nitrosouracil (B44844) (this compound), the nitroso and amino groups are actively involved in keto-enol tautomerism, which in turn stabilizes the crucial hydrogen-bonded networks within the crystal structure.

In the 6-amino-1,3-dimethyl-5-nitrosouracil (NAU) and DMSO solvate, detailed analysis of the hydrogen bonding network has been performed using computational methods such as electrostatic potential analysis, radial distribution function analysis, and binding energy calculations. researchgate.net These studies identified specific hydrogen bonding interactions that contribute to the stabilization of Tautomer A in the crystal. Key hydrogen bond parameters observed in the NAU-DMSO solvate include:

Table 1: Selected Hydrogen Bond Parameters in 6-Amino-1,3-dimethyl-5-nitrosouracil (NAU) - DMSO Solvate

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Contribution |

| N–H···O | 2.420 | 133.10 | Stabilization of Tautomer A |

| C–H···O | 2.479 | 136.67 | Stabilization of Tautomer A |

| C–H···O | 2.569 | 134.48 | Stabilization of Tautomer A |

| N–H···O (NAU-NAU) | 1.966 | 162.88 | Inter-molecular connection |

| O (DMSO)···H (NAU) | 2.848 | 157.05 | DMSO-NAU interaction |

Note: This table represents data derived from research findings on 6-amino-1,3-dimethyl-5-nitrosouracil (NAU) and its DMSO solvate. researchgate.net In an interactive format, users could sort by columns or filter by bond type.

Beyond the solvates, the crystal structure of coordination complexes involving this compound derivatives also demonstrates the significance of hydrogen bonding. For instance, the complex catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato-N5,O4,N1,O2)cadmium (II) forms complex polymeric sheets primarily linked by hydrogen bonds, highlighting their role in constructing extended solid-state architectures. researchgate.net

The understanding of these intricate hydrogen bonding networks, facilitated by both experimental crystallography and computational modeling, is crucial for predicting and controlling the solid-state forms and properties of this compound and its various derivatives.

Molecular Mechanisms of Interaction with Biological Macromolecules

Interactions with Nucleic Acids (DNA and RNA)

5-Nitrosouracil and its derivatives are a class of compounds recognized for their significant interactions with biological macromolecules, most notably nucleic acids such as DNA and RNA. evitachem.com The unique chemical structure of these molecules, characterized by a uracil (B121893) backbone with a nitroso group at the 5-position, facilitates a variety of interactions that can influence the structure and function of genetic material. smolecule.com Research indicates that these interactions are pivotal to the biological activities attributed to these compounds, including potential antimicrobial and anticancer effects. The reactivity is largely conferred by the electron-withdrawing nitroso group and the potential for the molecule to exist in different tautomeric forms, which influences its binding affinity and specificity. evitachem.com Studies have explored how these compounds engage with nucleic acids through various binding modes, form covalent linkages, and induce structural changes. scbt.comresearchgate.net

Molecular Binding Modes

The binding of this compound derivatives to DNA and RNA can occur through several non-covalent mechanisms. The specific mode of binding is often determined by the compound's structure, the nucleic acid sequence, and the microenvironment. Spectrophotometric titration is a key technique used to differentiate between binding modes; a decrease in absorbance (hypochromism) typically suggests intercalation, whereas an increase (hyperchromism) points toward groove or electrostatic binding. nih.govsemanticscholar.org

Intercalation is a binding mode where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. researchgate.net This insertion causes a conformational change in the DNA, often leading to an unwinding of the helix and an increase in the separation between adjacent base pairs. While direct evidence for the intercalation of this compound itself is limited, studies on structurally related compounds and their metal complexes provide insights into this potential mechanism. For instance, studies on violuric acid (a 5-nitrosopyrimidine (B66288) derivative) and its metal complexes have used spectrophotometric methods to investigate DNA binding, where hypochromism in the electronic spectra upon addition of DNA is interpreted as evidence for an intercalative binding mode. nih.govsemanticscholar.org The planarity of the pyrimidine (B1678525) ring system is a prerequisite for this type of interaction. The process typically disrupts the regular helical structure of DNA, which can interfere with processes like replication and transcription. texasgateway.org

Electrostatic interactions are fundamental to the binding of many charged or polar molecules to the highly anionic phosphate (B84403) backbone of nucleic acids. researchgate.net These interactions are generally non-specific and contribute to the initial association of the molecule with DNA or RNA. For this compound derivatives, hydrogen bonding is a key form of electronic interaction. scbt.com The presence of amino, nitroso, and carbonyl groups allows for the formation of hydrogen bonds with the functional groups of nucleotide bases. scbt.com These interactions can influence the stability of the nucleic acid duplex and may lead to unique conformational changes. scbt.com The nitrosourea (B86855) moiety in compounds like 6-amino-1-methyl-5-nitrosouracil (B114625) can participate in hydrogen bonding, which directly affects base pairing and the stability of the nucleic acid structure. scbt.com

| Binding Mode | Description | Primary Driving Forces | Structural Effect on DNA | Supporting Evidence |

|---|---|---|---|---|

| Intercalation | Insertion of the planar ring system between DNA base pairs. | π-π stacking interactions. | Significant unwinding and lengthening of the DNA helix. | Hypochromism in UV-Vis spectroscopy. nih.govsemanticscholar.org |

| Groove Binding | Fitting of the molecule into the major or minor groove of DNA. | Hydrogen bonding, van der Waals forces, electrostatic interactions. | Minimal distortion of the DNA helix. nih.gov | Hyperchromism in UV-Vis spectroscopy. nih.govsemanticscholar.org |

| Electrostatic Interactions | Non-specific binding to the negatively charged phosphate backbone. | Coulombic attraction, Hydrogen bonding. | Stabilization of DNA structure, potential conformational shifts. scbt.com | Participation of polar groups in hydrogen bonding. scbt.com |

Groove Binding Characterization

Formation of Covalent Adducts with Nucleophilic Sites in Biomolecules

Beyond non-covalent interactions, this compound and its derivatives can form stable covalent adducts with biological macromolecules. This reactivity is largely attributed to the electrophilic nature of the nitroso group, which can react with nucleophilic sites found in nucleic acids and proteins. The formation of a covalent adduct occurs when an electrophilic part of the molecule forms a chemical bond with a nucleophilic residue in the target biomolecule. mdpi.com

The nitroso group on the uracil ring is electron-withdrawing, which facilitates nucleophilic attack at the 5-position. Nucleophilic sites in DNA, such as the N7 position of guanine (B1146940), are particularly susceptible to attack. nih.gov Research suggests that the interaction of this compound derivatives can lead to the formation of DNA adducts, which can result in DNA damage, mutations, and the disruption of cellular processes like DNA synthesis, potentially leading to apoptosis. smolecule.com The ability of the nitroso group to act as an oxidizing agent, for instance in reactions with thiols to form disulfide bonds, further highlights its reactivity towards nucleophiles. This covalent modification of biomolecules is a key mechanism underlying the cytotoxic and potential therapeutic effects of these compounds.

Influence on Nucleic Acid Structural Integrity and Conformational Changes

The interaction of this compound derivatives with DNA and RNA can significantly impact their higher-order structure and conformation. scbt.com These structural alterations can, in turn, affect the biological function of the nucleic acids, including replication, transcription, and repair. scbt.com

Both non-covalent binding and covalent adduct formation can induce conformational changes. For example, the binding of 6-amino-1-methyl-5-nitrosouracil is suggested to lead to unique conformational changes in nucleic acid complexes. scbt.com Metal complexes incorporating this compound derivatives have been shown to cause substantial structural perturbations. Platinum(II) complexes, for instance, can chelate DNA bases, leading to significant conformational changes that bring guanine bases closer together, which is a mechanism linked to their cytotoxic effects. researchgate.netresearchgate.net These findings imply that the this compound ligand itself is instrumental in directing these structural modifications. The disruption of the normal B-form of DNA can interfere with recognition by cellular machinery, ultimately affecting gene expression and cellular viability. scbt.com

| Compound/Complex | Interaction Studied | Key Finding | Reference |

|---|---|---|---|

| 6-Amino-1-methyl-5-nitrosouracil | Interaction with Nucleic Acids | Can participate in hydrogen bonding, influencing base pairing, stability, and causing conformational changes. | scbt.com |

| 6-Amino-5-nitrosouracil (B44844) (6-A5NU) | DNA Interaction | The nitroso group can form adducts with DNA, leading to mutations and cell cycle arrest. | |

| Platinum(II) complexes of this compound derivatives | DNA Binding and Conformational Change | Chelation of DNA bases causes important conformational changes, bringing guanines close together. | researchgate.netresearchgate.net |

| Violuric acid metal complexes | DNA Binding Mode | Spectrophotometric titrations indicate binding to DNA via intercalation or groove/electrostatic modes. | nih.govsemanticscholar.org |

| 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) (DANU) | Interaction with Biomolecules | Mechanism involves forming adducts with nucleophilic sites in DNA and proteins. |

Modulation of Nucleic Acid Synthesis and Processing Kinetics

Derivatives of this compound can influence the fundamental processes of nucleic acid synthesis and processing. For instance, analogs such as 6-Amino-1-methyl-5-nitrosouracil have been noted to alter the kinetics of nucleic acid synthesis. scbt.com The mechanism is believed to involve competition with natural nucleotides for the active sites of enzymes involved in replication and transcription. scbt.com By acting as a structural mimic, the nitrosouracil moiety can interfere with the normal rate of these synthesis pathways. scbt.com

Specific Interactions with Transfer RNA (tRNA)

A highly specific and well-documented interaction occurs between uracil analogs and transfer RNA (tRNA) modifying enzymes. Research using tRNA in which uracil has been substituted with 5-nitrouracil (B18501) (NO2Ura-tRNA), a closely related analog, provides a clear model for these interactions. nih.govnih.gov This substituted tRNA has been shown to be a potent inhibitor of tRNA (uracil-5-)-methyltransferase (RUMT), an enzyme that catalyzes the methylation of a specific uracil residue in tRNA. nih.govnih.gov

The inhibition of tRNA methyltransferases by uracil analogs is a mechanism-based process. The 5-nitro substituent on the uracil ring activates the 6-carbon position, making it highly susceptible to attack by nucleophiles within the enzyme's active site. nih.govnih.gov When NO2Ura-tRNA is introduced to tRNA-Ura methyl transferase (RUMT), it initially acts as a potent competitive inhibitor. nih.govnih.gov However, upon incubation, this interaction leads to a time-dependent inactivation of the enzyme, a hallmark of mechanism-based inhibition. nih.govnih.gov This inactivation suggests the formation of a more stable complex beyond simple competitive binding. nih.govnih.gov

| Inhibitor | Target Enzyme | Inhibition Type | Key Mechanistic Feature | Source |

|---|---|---|---|---|

| NO2Ura-tRNA (5-Nitrouracil-substituted tRNA) | tRNA-Ura methyl transferase (RUMT) | Competitive, Time-Dependent Inactivation | Mechanism-based; activation of C6 position by 5-nitro group | nih.govnih.gov |

The time-dependent inactivation of RUMT by NO2Ura-tRNA is due to the formation of a reversible covalent bond between the enzyme and the inhibitor. nih.govnih.gov The catalytic mechanism of many methyltransferases involves a cysteine residue's thiol group attacking the 6-carbon of the pyrimidine ring to form a temporary covalent adduct. nih.govnih.gov In the case of NO2Ura-tRNA, the activated 6-carbon is attacked by the cysteine residue Cys 324 of the RUMT enzyme. nih.govnih.gov This leads to the formation of a reversible covalent complex, effectively trapping the enzyme and inhibiting its function. nih.govnih.gov The formation of these stable covalent adducts with nucleophilic sites, such as cysteine residues in proteins, is a key aspect of the molecular action of nitrosouracil derivatives.

Mechanism-Based Inhibition of tRNA Methyltransferases

Interactions with Enzymes and Proteins

The reactivity of the this compound structure allows it to interact with a variety of enzymes and proteins, primarily through inhibition.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a process where a molecule, the inhibitor, binds to an enzyme and reduces its activity. numberanalytics.com This can occur through reversible or irreversible mechanisms. libretexts.org Reversible inhibition, where the inhibitor can be removed, is further classified into competitive, non-competitive, and uncompetitive types. numberanalytics.com

Competitive inhibition occurs when an inhibitor molecule, being structurally similar to the substrate, competes for binding to the enzyme's active site. libretexts.orgkhanacademy.org This prevents the natural substrate from binding, thereby inhibiting the enzyme's function. numberanalytics.comresearchgate.net

Allosteric Modulation of Enzyme Activity

Allosteric regulation is a critical mechanism for controlling cellular metabolic pathways. numberanalytics.com It involves the binding of a modulator molecule (an effector) to an allosteric site, which is a location on the enzyme distinct from the active site. elifesciences.orglibretexts.org This binding event triggers a conformational change in the enzyme, which in turn alters the shape of the active site and modifies the enzyme's activity. elifesciences.org

Allosteric modulators can be either activators, which enhance enzyme activity, or inhibitors, which decrease it. libretexts.orgnumberanalytics.com

Allosteric Activators: These molecules bind to the allosteric site and stabilize the enzyme in its high-affinity or "active" conformation (often called the R-state), leading to an increased rate of reaction.

Allosteric Inhibitors: These effectors bind to the allosteric site and stabilize the enzyme in its low-affinity or "inactive" conformation (the T-state), reducing its catalytic efficiency. numberanalytics.com

This form of regulation allows cells to respond rapidly to changing metabolic needs. nih.gov For example, in feedback inhibition, the end product of a metabolic pathway often acts as an allosteric inhibitor for an enzyme that functions early in that same pathway, thereby preventing the overproduction of the product. numberanalytics.com While the general principles of allosteric modulation are well-established, specific studies identifying this compound as an allosteric modulator of a particular enzyme are limited. However, its ability to bind to proteins at sites other than the active site and induce conformational changes is a plausible mechanism of action.

Alteration of Enzyme Conformation and Function

The function of an enzyme is intrinsically linked to its specific three-dimensional structure. Any alteration in this conformation can significantly impact its catalytic activity. The binding of a ligand, such as an inhibitor, can induce conformational changes that affect catalysis.

This compound and its derivatives can interfere with enzymatic processes by inducing such conformational changes. The interaction, particularly the potential for covalent bond formation via the nitroso group, can lead to significant and permanent alterations in the enzyme's structure. numberanalytics.com This modification of the protein structure is a key mechanism by which enzyme function is altered. khanacademy.org Even non-covalent interactions, such as hydrogen bonding, which are possible with this compound derivatives, can influence the enzyme's conformation and, consequently, its binding affinity and specificity for its substrate. numberanalytics.com These structural changes can affect the enzyme in several ways:

Loss of Catalytic Activity: A change in the active site's geometry can prevent the substrate from binding correctly or prevent the catalytic residues from performing their function.

Altered Substrate Specificity: The conformational change might alter the active site to favor a different substrate or reduce its specificity.

Disruption of Regulation: If the conformational change affects an allosteric site, it can disrupt the normal regulation of the enzyme's activity.

Research on platinum(II) complexes with this compound derivatives has shown that chelation can cause significant conformational changes in macromolecules like DNA, suggesting that the binding of these compounds can indeed distort biological structures. arxiv.org

Protein-RNA Interaction Modalities (e.g., Electrostatic, Hydrogen Bonding, Stacking)

Protein-RNA interactions are fundamental to numerous cellular processes, including gene expression, RNA transport, and translation. elifesciences.orgfrontierspartnerships.org These interactions are mediated by various forces, and small molecules can modulate them. The primary modalities of protein-RNA interaction include:

Electrostatic Interactions: These occur between the negatively charged phosphate backbone of RNA and positively charged amino acid residues on the protein surface. ontosight.ai

Hydrogen Bonding: Specific hydrogen bonds form between the amino acid side chains and the bases or the ribose-phosphate backbone of the RNA, providing specificity to the interaction. frontierspartnerships.org

Base Stacking: Aromatic amino acid side chains (like tryptophan, tyrosine, and phenylalanine) can stack with the RNA bases, contributing to the stability of the complex. frontierspartnerships.org

The structure of this compound, containing a uracil ring, suggests it could potentially interfere with or participate in protein-RNA interactions. Uracil is a natural component of RNA, and a molecule mimicking it could potentially bind to RNA-binding proteins. The various functional groups on the this compound molecule could engage in the following interactions:

The uracil ring itself can participate in hydrogen bonding and base stacking interactions, similar to a natural uracil nucleotide.

The nitroso group, being highly reactive, could form covalent bonds with either the protein or the RNA component of a ribonucleoprotein complex, leading to irreversible modulation of the interaction.

Coordination Chemistry of 5 Nitrosouracil Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 5-nitrosouracil derivatives typically proceeds through ligand substitution reactions, often yielding powdery precipitates in good quantities research-nexus.nettandfonline.comresearchgate.net. Characterization of these complexes is performed using a range of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), thermal analyses (TGA, DSC), conductivity measurements, and magnetic susceptibility measurements research-nexus.nettandfonline.comresearchgate.netpreprints.orgmdpi.comcdnsciencepub.comakjournals.comresearchgate.netcdnsciencepub.comresearchgate.netpreprints.orgnih.govmdpi.comresearchgate.net.

Complexes with Transition Metals (e.g., Pt(II), Re(I), Au(I), Zn(II), Co(II), Cu(II), Rh, Ir)

This compound derivatives form complexes with a variety of transition metals, displaying diverse coordination geometries and ligand behaviors.

Platinum(II) Complexes: Cis-platinum(II) complexes have been synthesized using 6-amino-1-methyl-5-nitrosouracil (B114625) and 6-methylamino-1-benzyl-5-nitrosouracil, reacting them with a cis-diaquadiamineplatinum(II) nitrate (B79036) complex research-nexus.netresearchgate.net. Further Pt(II) complexes were obtained from reactions of 6-amino-1-methyl-5-nitrosouracil, 6-methylamino-1-methyl-5-nitrosouracil, and 6-methylamino-1-benzyl-5-nitrosouracil with K₂PtCl₄ tandfonline.com. These pyrimidine (B1678525) bases readily substitute aqua or chloro ligands, forming stable interactions with platinum(II) ions research-nexus.nettandfonline.com.

Rhenium(I) Complexes: New rhenium(I) complexes, characterized by the general formula [ReCl(CO)₃L], have been synthesized with various 5-nitrosopyrimidines preprints.orgmdpi.comnih.govujaen.esuzh.chorcid.orgrjpbcs.com. An example is [ReCl(CO)₃(DANU)]·CH₃CN, where DANU is 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) preprints.orgmdpi.comnih.govrjpbcs.com. These complexes appear to be monomeric, with the pyrimidine ligands functioning in a neutral form preprints.orgmdpi.comnih.gov.

Gold(I) and Gold(III) Complexes: Gold compounds have historical significance in pharmaceuticals preprints.orgmdpi.com. While specific this compound complexes with Au(I) are less detailed in the provided data, Au(III) complexes with 2,4-dithiouracil have been successfully synthesized and characterized preprints.org. Another reported complex is Au(MTH)Cl₃, involving a 2-methylthio-5-nitroso-6-oxopyrimidine derivative researchgate.net.

Zinc(II) Complexes: Complexes of 6-amino-3-methyl-5-nitrosouracil (HAMNU) with Zn(II) ions have been reported cdnsciencepub.comcdnsciencepub.comresearchgate.net. Additionally, Zn(II) complexes with deprotonated 6-amino-5-nitrosouracil (B44844) (AH), 6-amino-3-methyl-5-nitrosouracil (BH), and 6-amino-1-methyl-5-nitrosouracil (CH) have been prepared, with their thermal behavior extensively studied capes.gov.br.

Cobalt(II) and Copper(II) Complexes: Four complexes were obtained from the reactions of 6-amino-1-methyl-5-nitrosouracil and its 6-methylamine derivative with Co(II) and Cu(II) ions researchgate.netresearchgate.net. A copper complex of 6-amino-1,3-dimethyl-5-nitrosouracil (ADNU), specifically [Cu(ADNU)₂(H₂O)₂], has also been synthesized researchgate.net. Furthermore, new Cu(II) complexes with 2,4-dithiouracil have been prepared preprints.org.

Rhodium and Iridium Complexes: While a series of complexes involving Rh(III) and Ir(III) with 6-methyl-2-thiouracil has been synthesized preprints.org, specific details on their complexes with this compound derivatives are limited in the provided information. However, Rh(MT)₂Cl · 2H₂O, involving 4-amino-5-nitroso-6-oxo-1,2,3,6-tetrahydro-2-thio-pyrimidine, has been reported researchgate.net.

Cadmium(II) and Mercury(II) Complexes: Complexes of 6-amino-3-methyl-5-nitrosouracil (HAMNU) with Cd(II) and Hg(II) ions have been prepared and their spectral properties studied cdnsciencepub.comcdnsciencepub.comresearchgate.net. Cd(II) complexes with deprotonated 6-amino-5-nitrosouracil (AH), deprotonated 6-amino-3-methyl-5-nitrosouracil (BH), and neutral 6-amino-1-methyl-5-nitrosouracil (CH) have also been synthesized and characterized akjournals.com. A notable example is the polymeric cadmium(II) complex, catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato-N5,O4,N1,O2)cadmium(II) researchgate.netrjpbcs.comcsic.es.

Determination of Coordination Sites and Ligand Behavior (e.g., Exocyclic Oxygen/Nitrogen, Bidentate/Monodentate)

The coordination behavior of this compound derivatives is highly dependent on the metal ion and the specific substituents on the pyrimidine ring.

Platinum(II) Complexes: For Pt(II) complexes, the this compound derivatives typically act as monodentate ligands, with the exocyclic oxygen atoms, particularly O(4), identified as the primary binding sites research-nexus.nettandfonline.comresearchgate.net. This coordination occurs via ligand substitution, where the pyrimidine bases replace aqua or chloro ligands research-nexus.nettandfonline.com.

Rhenium(I) Complexes: Rhenium(I) complexes with 5-nitrosopyrimidines exhibit bidentate coordination. The ligand binds through the N5 and O4 atoms, forming a five-membered chelate ring, and the pyrimidine ligands function in a neutral form preprints.orgmdpi.comnih.govrjpbcs.com.

Zinc(II) and Cadmium(II) Complexes: In Zn(II) and Cd(II) complexes of 6-amino-3-methyl-5-nitrosouracil (HAMNU), the exocyclic oxygen and nitrogen atoms show a greater tendency to bind to the metal ions than the ring nitrogen atoms cdnsciencepub.comcdnsciencepub.comresearchgate.net. The ligand is N,O-coordinated through the 5-nitroso and 6-oxide groups, existing in a nitrosophenolic anionic form cdnsciencepub.comcdnsciencepub.comresearchgate.net. For the polymeric Cd(II) complex, catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato-N5,O4,N1,O2)cadmium(II), each ligand coordinates to two different cadmium atoms, with one cadmium binding through N5 and O4, and the other through N1 and O2 researchgate.netcsic.es.

Mercury(II) Complexes: In contrast to Zn(II) and Cd(II), the ligand in Hg(II) complexes of HAMNU appears to be bound in a neutral form cdnsciencepub.comcdnsciencepub.comresearchgate.net.

Cobalt(II) Complexes: For cobalt complexes, the two pyrimidine bases act as bidentate ligands in their anionic form, which involves the dissociation of either an iminic or an N3 proton, depending on the nature of the substituents on the pyrimidine ring researchgate.net.

Copper(II) Complexes: In the copper complex [Cu(ADNU)₂(H₂O)₂], the 6-amino-1,3-dimethyl-5-nitrosouracil (ADNU) ligand coordinates in a bidentate fashion through the N5 and N6 donor positions researchgate.net. Another study indicated coordination through the N atoms of the nitroso and 6-amino groups for a copper complex of a uracil (B121893) derivative rjpbcs.com.

General Ligand Behavior: Spectroscopic studies suggest that 6-amino-5-nitrosouracil and its methylated derivatives, as well as their deprotonated forms, can behave as either mono- or bidentate ligands akjournals.com. The nitrogen and oxygen atoms of the 5-nitroso and 6-oxide groups are common binding sites in the deprotonated nitrosophenolic form akjournals.com.

Influence of Substituents on Metal Coordination Preferences

The presence and nature of substituents on the this compound ring significantly influence the ligand's tautomeric forms and, consequently, its metal coordination preferences. For instance, in cobalt complexes, the specific substituents on the pyrimidine ring determine whether the iminic or N3 proton dissociates, enabling bidentate coordination researchgate.net. Similarly, different functional groups in violuric acid derivatives, which are related to nitrosouracil, lead to a variety of bonding behaviors with metal ions researchgate.net. In Pt(II) complexes, the pyrimidine bases can substitute aqua ligands and interact as monodentate ligands in either a neutral or ionic form, depending on the specific ligand derivative, such as 6-amino-1-methyl-5-nitrosouracil (AMNU) versus 6-methylamino-1-benzyl-5-nitrosouracil (MABNU) researchgate.net. The type of substituent on the violurate ring and the presence of other N-donor ligands also play a crucial role in dictating the final complex structure and properties researchgate.net.

Structural Analysis of Metal Complexes

Structural analysis of this compound metal complexes employs various techniques to elucidate their coordination geometry and the nature of metal-ligand interactions.

X-ray Crystallographic Studies of Coordination Geometry

X-ray crystallography provides definitive information on the precise coordination geometry around the metal center.

Rhenium(I) Complexes: The crystal structure of [ReCl(CO)₃(DANU)]·CH₃CN (DANU = 6-amino-1,3-dimethyl-5-nitrosouracil) has been elucidated through X-ray diffraction preprints.orgmdpi.comnih.govrjpbcs.com. This study revealed a distorted octahedral coordination environment around the Re(I) center, with the DANU ligand adopting a bidentate configuration through its N5 and O4 atoms, forming a five-membered chelate ring preprints.orgmdpi.comnih.govrjpbcs.com.